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Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid

CAS No.: 2544-05-0

Cat. No.: B1355491

Get Quote

Advanced Synthesis Guide: 2-Chloro-3-
methoxypropionic Acid
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Chloro-3-methoxypropionic Acid CAS: 2544-05-0 Molecular Formula: C

H

ClO

Key Applications: Chiral building block for functionalized amino acids (e.g., Lacosamide),
herbicide safeners.

Retrosynthetic Logic
The synthesis is best approached by disconnecting the C

-O bond or the ester functionality.

Disconnection A (Michael Addition): The
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-methoxy group suggests a Michael addition of methoxide to an electron-deficient alkene (2-
chloroacrylate).

Disconnection B (Precursor Activation): The 2-chloroacrylate intermediate is generated in

situ from 2,3-dichloropropionic acid esters via base-induced elimination.

Selected Route: The industrial standard involves the reaction of Methyl 2,3-dichloropropionate

with Sodium Methoxide. This "one-pot" sequence initiates an elimination to form methyl 2-

chloroacrylate, followed immediately by the regioselective Michael addition of methoxide.

2-Chloro-3-methoxypropionic AcidMethyl 2-chloro-3-methoxypropionate
Hydrolysis

[Methyl 2-chloroacrylate]

Michael Addition
(+ NaOMe)

Methyl 2,3-dichloropropionate

Elimination
(- HCl)

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy relying on an elimination-addition sequence.

Method A: The Elimination-Addition Route
(Industrial Standard)
This protocol is favored for its use of inexpensive starting materials and high regioselectivity.

Phase 1: Synthesis of Methyl 2-chloro-3-
methoxypropionate
Reaction: Methyl 2,3-dichloropropionate + 2 NaOMe

Methyl 2-chloro-3-methoxypropionate + NaCl + MeOH

Mechanism:

E2 Elimination: Methoxide acts as a base, removing the acidic

-proton from the dichloroester, eliminating chloride to form Methyl 2-chloroacrylate.

Michael Addition: A second equivalent of methoxide attacks the
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-carbon of the acrylate. The presence of the

-chlorine atom stabilizes the intermediate carbanion, driving the reaction toward the desired

-methoxy product.

Experimental Protocol
Reagents:

Methyl 2,3-dichloropropionate (1.0 equiv)

Sodium Methoxide (NaOMe), 30% solution in Methanol (1.1–1.2 equiv)

Methanol (Solvent)

Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer,

and dropping funnel. Inert gas (N

) purge is recommended but not strictly required if moisture is controlled.

Charging: Charge the flask with Methyl 2,3-dichloropropionate and dilute with anhydrous

Methanol (5 volumes). Cool the solution to -5°C to 0°C.

Critical Control Point: Temperature must be kept low to prevent polymerization of the

transient acrylate intermediate.

Addition: Add the NaOMe solution dropwise over 60–90 minutes. Maintain internal

temperature < 5°C.

Observation: A white precipitate (NaCl) will form immediately.

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1

hour. Monitor by GC or TLC until starting material is < 1%.
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Quenching: Adjust pH to 6–7 using Glacial Acetic Acid. This neutralizes excess alkoxide and

prevents retro-Michael elimination during workup.

Workup: Filter off the NaCl salts. Concentrate the filtrate under reduced pressure. Dissolve

the residue in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) and wash with

water. Dry organic layer over MgSO

.

Purification: Distillation under reduced pressure (vacuum) yields the ester as a colorless

liquid.

Phase 2: Hydrolysis to the Free Acid
Reaction: Methyl 2-chloro-3-methoxypropionate + H

O/H

2-Chloro-3-methoxypropionic Acid

Why Acidic Hydrolysis? Basic hydrolysis (saponification) carries a risk of

-elimination (reverting to 2-chloroacrylic acid) due to the leaving group ability of the methoxy
group in the presence of strong base. Acidic hydrolysis is kinetically slower but
thermodynamically safer for preserving the ether linkage.

Experimental Protocol
Mixing: Combine the ester from Phase 1 with 6M HCl (3–4 equiv).

Reflux: Heat the mixture to mild reflux (approx. 80–90°C) for 4–6 hours.

Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3x).

Isolation: Combine organics, wash with brine, and dry over Na

SO

. Evaporate solvent to yield the crude acid.
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Recrystallization: If the product solidifies (low melting point), recrystallize from

Hexane/EtOAc; otherwise, purify via vacuum distillation.

Method B: Chiral Pool Synthesis (Enantioselective)
For drug development requiring high enantiomeric excess (ee), starting from the chiral pool

(Serine) is superior to resolving the racemate.

Starting Material: D- or L-Serine (depending on desired target stereochemistry).

Workflow:

Diazotization (Sandmeyer-type): Reaction of Serine with NaNO

and HCl.

Stereochemistry: This reaction typically proceeds with retention of configuration due to

neighboring group participation by the carboxylate, forming 2-chloro-3-hydroxypropionic

acid.

O-Methylation: The resulting hydroxyl group is methylated.

Challenge: Selective O-methylation in the presence of a free carboxylic acid requires

careful control (e.g., using dimethyl sulfate with limited base, or protecting the acid first).

Alternative: Start with O-Methyl-L-Serine if commercially available. Diazotization of O-

Methyl-Serine directly yields 2-Chloro-3-methoxypropionic acid with high optical purity.

Analytical Characterization & Specifications
Validating the identity of the synthesized compound is mandatory.
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Parameter Specification Method

Appearance
Colorless to pale yellow

liquid/low-melting solid
Visual

Purity > 98.0% GC or HPLC

Identity (NMR)

1H NMR (CDCl3):

11.0 (s, 1H, COOH), 4.45 (t,

1H, CH-Cl), 3.8 (dd, 2H, CH2-

O), 3.4 (s, 3H, OCH3).

1H NMR

Identity (MS)
[M-H]- peak at 137/139 (Cl

isotope pattern)
LC-MS (ESI-)

Water Content < 0.5% Karl Fischer

Process Visualization (Mechanism)
The following diagram illustrates the mechanistic pathway of the industrial route (Method A),

highlighting the critical elimination-addition sequence.

Critical Conditions

Methyl 2,3-dichloropropionate Methyl 2-chloroacrylate
(Transient)

NaOMe (1 eq)
- HCl (Elimination)

Methyl 2-chloro-3-methoxypropionateNaOMe (1 eq)
Michael Addition

Temp < 5°C
(Prevents Polymerization)

2-Chloro-3-methoxypropionic Acid
HCl / H2O
Hydrolysis

Acidic Workup
(Prevents Retro-Michael)
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Figure 2: Mechanistic flow from dichloro-precursor to final acid, emphasizing transient acrylate

formation.

Safety & Handling
Methyl 2,3-dichloropropionate: Potent lachrymator and vesicant. Handle only in a fume hood

with butyl rubber gloves.

Sodium Methoxide: Moisture sensitive and corrosive. Reacts violently with water.

2-Chloro-3-methoxypropionic Acid: Corrosive organic acid. Causes burns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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